molecular formula C12H12ClNO2S B7498822 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B7498822
M. Wt: 269.75 g/mol
InChI Key: NHKLOXSXFODDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of specific enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory cytokines. This inhibition leads to a reduction in inflammation and a potential decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
Research has shown that 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide has anti-inflammatory and anticancer effects, as well as potential antioxidant properties. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments include its potential as a novel anti-inflammatory and anticancer agent, as well as its low toxicity profile. However, limitations include the need for further studies to determine its efficacy in humans and potential side effects.

Future Directions

For research on 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide include further studies on its potential as an anti-inflammatory and anticancer agent, as well as investigations into its potential as an antioxidant and its effects on other physiological processes. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(thiophen-2-ylmethyl) acetamide with furan-2-carbaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through purification using column chromatography.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential as an anti-inflammatory agent, with research showing that it inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been studied for its potential as an anticancer agent, with research showing that it induces apoptosis in cancer cells through the activation of caspase-3 and -9.

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c13-7-12(15)14(8-10-3-1-5-16-10)9-11-4-2-6-17-11/h1-6H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKLOXSXFODDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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